ethyl N-(3-bromo-2-fluorophenyl)carbamate
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Overview
Description
Ethyl N-(3-bromo-2-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of a bromine atom at the third position and a fluorine atom at the second position on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-bromo-2-fluorophenyl)carbamate typically involves the reaction of 3-bromo-2-fluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
3-bromo-2-fluoroaniline+ethyl chloroformate→ethyl N-(3-bromo-2-fluorophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
Ethyl N-(3-bromo-2-fluorophenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-(3-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(3-bromo-2-chlorophenyl)carbamate
- Ethyl N-(3-bromo-2-methylphenyl)carbamate
- Ethyl N-(3-bromo-2-nitrophenyl)carbamate
Uniqueness
Ethyl N-(3-bromo-2-fluorophenyl)carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the bromine atom enhances its reactivity in substitution reactions.
Properties
Molecular Formula |
C9H9BrFNO2 |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl N-(3-bromo-2-fluorophenyl)carbamate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)12-7-5-3-4-6(10)8(7)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
XEWQYRNBLIIVFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
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